Spirobarbital sodium
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Overview
Description
Spirobarbital sodium is a barbiturate derivative developed by Eli Lilly in the 1940s. It is known for its hypnotic and sedative effects and has a moderate potential for abuse . The compound is chemically identified as 1-ethyl-2,4-dimethyl-7,9-diazaspiro[4.5]decane-6,8,10-trione sodium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirobarbital sodium typically involves the reaction of malonic ester derivatives with derivatives of urea. The process begins with the alkylation of malonic ester, followed by the reaction with N-methylurea to form the barbiturate structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized conditions for yield and purity. The process includes precise control of temperature, pH, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Spirobarbital sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spirobarbital sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its sedative and hypnotic properties.
Medicine: Historically used as a sedative and hypnotic agent in clinical settings.
Industry: Utilized in the production of other barbiturate derivatives and related compounds.
Mechanism of Action
Spirobarbital sodium exerts its effects by interacting with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as an allosteric modulator, increasing the flow of chloride ions into neurons, which decreases neuronal excitability and produces sedative effects .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative effects but different pharmacokinetics.
Methohexital: A short-acting barbiturate used primarily for anesthesia induction.
Uniqueness
Spirobarbital sodium is unique due to its specific chemical structure, which includes a spiro linkage that distinguishes it from other barbiturates. This structural feature contributes to its distinct pharmacological profile and effects .
Properties
CAS No. |
12262-77-0 |
---|---|
Molecular Formula |
C12H19N2NaO2S |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
sodium;4-ethyl-1,3-dimethyl-6,10-dioxo-7,9-diazaspiro[4.5]decane-8-thiolate |
InChI |
InChI=1S/C12H20N2O2S.Na/c1-4-8-6(2)5-7(3)12(8)9(15)13-11(17)14-10(12)16;/h6-8,11,17H,4-5H2,1-3H3,(H,13,15)(H,14,16);/q;+1/p-1 |
InChI Key |
ATDIENLHXAJYRN-UHFFFAOYSA-M |
Canonical SMILES |
CCC1C(CC(C12C(=O)NC(NC2=O)[S-])C)C.[Na+] |
Origin of Product |
United States |
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